molecular formula C9H6FN3O2 B14845645 5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid CAS No. 944906-59-6

5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B14845645
CAS No.: 944906-59-6
M. Wt: 207.16 g/mol
InChI Key: HHPPLBWYXFKUDG-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzonitrile with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl chloroformate to yield the corresponding hydrazide. Cyclization of the hydrazide with triethyl orthoformate results in the formation of the triazole ring, followed by hydrolysis to obtain the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols. Substitution reactions can result in various substituted triazole derivatives.

Scientific Research Applications

5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-4H-1,2,4-triazole-3-carboxylic acid
  • 5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid
  • 5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid

Uniqueness

5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

944906-59-6

Molecular Formula

C9H6FN3O2

Molecular Weight

207.16 g/mol

IUPAC Name

3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylic acid

InChI

InChI=1S/C9H6FN3O2/c10-6-3-1-2-5(4-6)7-11-8(9(14)15)13-12-7/h1-4H,(H,14,15)(H,11,12,13)

InChI Key

HHPPLBWYXFKUDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=N2)C(=O)O

Origin of Product

United States

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